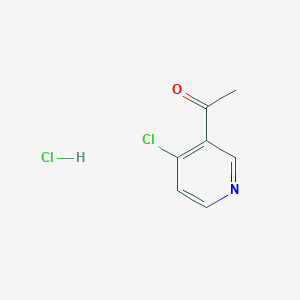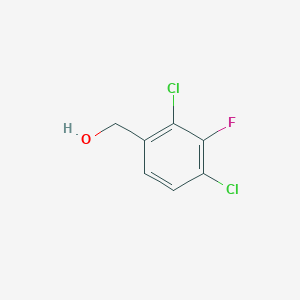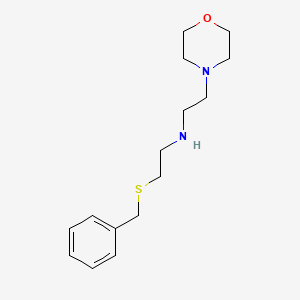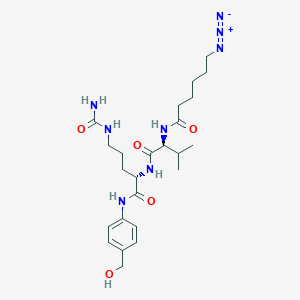
1-(4-Chloropyridin-3-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloropyridin-3-yl)ethanone hydrochloride is a chemical compound with the CAS Number: 1807467-70-4 . It has a molecular weight of 192.04 and a linear formula of C7H7Cl2NO . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6ClNO.ClH/c1-5(10)6-4-9-3-2-7(6)8;/h2-4H,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 192.04 and a linear formula of C7H7Cl2NO . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Synthesis and Characterization
Chemical synthesis and characterization form the foundation of scientific research involving 1-(4-Chloropyridin-3-yl)ethanone hydrochloride. Compounds with similar structures have been synthesized through various methods, including microwave-assisted synthesis and multicomponent reactions. For instance, microwave-assisted synthesis has been employed for the efficient preparation of pyrimidine derivatives with antibacterial activity, showcasing the utility of innovative synthesis techniques in enhancing reaction efficiency and product yield (Merugu, Ramesh, & Sreenivasulu, 2010). Moreover, multicomponent reactions have been exploited to create environmentally sensitive fluorophores, demonstrating the versatility of such compounds in materials science applications (Hussein, El Guesmi, & Ahmed, 2019).
Biological Evaluation
Biological evaluation of chemically synthesized compounds is a critical aspect of pharmaceutical and biomedical research. Analogous compounds to this compound have shown promising antimicrobial activities. For example, a study demonstrated the antimicrobial properties of synthesized compounds, highlighting their potential in developing new antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Materials Science
In materials science, the development of new compounds with desirable photophysical properties is essential. A research effort focused on the synthesis of nicotinonitriles incorporating pyrene and fluorene moieties, utilizing a four-component condensation reaction, has revealed significant substrate diversity and photophysical property manipulation capabilities (Hussein, El Guesmi, & Ahmed, 2019). This indicates the potential of compounds like this compound in the field of optoelectronic materials and sensors.
Safety and Hazards
The safety information for 1-(4-Chloropyridin-3-yl)ethanone hydrochloride indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of skin contact or if swallowed .
properties
IUPAC Name |
1-(4-chloropyridin-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c1-5(10)6-4-9-3-2-7(6)8;/h2-4H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHAAOANPZGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)



![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)


